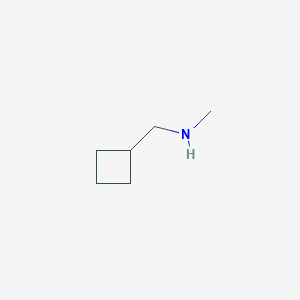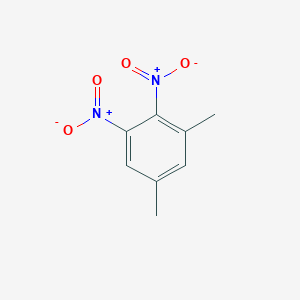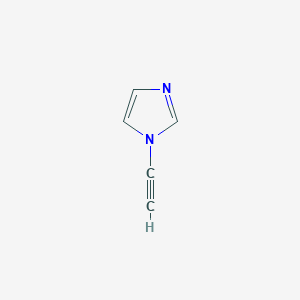
1-(2-Fluorobencil)piperazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-Fluorobenzyl)piperazin-2-one is a derivative of benzylpiperazine, which is a chemical framework often explored for its potential in various pharmacological applications. The presence of the fluorobenzyl moiety suggests that the compound may have unique interactions with biological targets due to the electronegative fluorine atom influencing its binding properties.
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives has been explored in the context of cerebral vasodilators, as seen in the metabolites of KB-2796. These compounds were synthesized to confirm their structures, which were proposed based on the metabolic products found in rats . Another synthesis approach involved the formation of a pyrazolo[1,5-a]pyridine derivative through reductive amination, amide hydrolysis, and N-alkylation, with the structures of intermediates and the target compound confirmed by various spectroscopic methods . Additionally, novel N-aryl-piperazine derivatives were synthesized using a multistep process involving cyclization, halogenation, and cross-coupling reactions, with the final products confirmed by LC-MS, NMR, IR, and mass spectra .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography. For instance, a p-fluorophenylmethyl piperazine derivative was analyzed, revealing a nearly planar benzimidazole ring and a chair conformation of the piperazine ring . Similarly, the crystal structures of organic-inorganic hybrid materials containing 1-(2-fluorophenyl)piperazine cations were elucidated, showing the formation of three-dimensional networks through hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of benzylpiperazine derivatives can be inferred from their interactions with various receptors. For example, a 4-fluorobenzyl piperazine derivative exhibited potential as a dopamine D4 receptor ligand based on in vitro receptor binding assays, indicating specific receptor-ligand interactions . The synthesis of other derivatives also suggests the potential for various chemical transformations, such as cyclization and cross-coupling reactions, to yield compounds with antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can be diverse. The crystal structure analysis provides insights into the solid-state properties, such as cell dimensions and space groups . The vibrational absorption bands identified by infrared spectroscopy, along with Density Functional Theory (DFT) calculations, offer a deeper understanding of the vibrational properties of these compounds . The presence of the fluorine atom is likely to influence the physical properties, such as boiling and melting points, solubility, and stability, due to its electronegativity and the ability to form hydrogen bonds .
Aplicaciones Científicas De Investigación
Química Medicinal
“1-(2-Fluorobencil)piperazin-2-ona” se utiliza en química medicinal como un bloque de construcción para la síntesis de diversos compuestos farmacológicamente activos. Su estructura sirve como un intermedio clave en el desarrollo de moléculas con posibles efectos terapéuticos. Por ejemplo, se puede utilizar para crear ligandos que se unen a receptores específicos en el cerebro, lo que puede conducir a nuevos tratamientos para trastornos neurológicos .
Síntesis Orgánica
En el ámbito de la síntesis orgánica, este compuesto se emplea en la creación de moléculas complejas mediante reacciones selectivas. Su reactividad permite a los químicos introducir átomos de flúor en las moléculas objetivo, lo que puede alterar significativamente las propiedades físicas y químicas de estos compuestos, como su estabilidad metabólica y la permeabilidad de la membrana .
Ciencia de Materiales
“this compound” encuentra aplicaciones en la ciencia de materiales como un precursor para la síntesis de nuevos materiales. Su incorporación a polímeros y otras macromoléculas puede impartir características únicas como una mayor durabilidad y resistencia química, lo que la hace valiosa para crear materiales avanzados para uso industrial .
Ciencia Ambiental
El papel de este compuesto en la ciencia ambiental está relacionado con su posible uso en el desarrollo de productos químicos respetuosos con el medio ambiente. Los investigadores están explorando su uso en la síntesis de materiales biodegradables, lo que podría ayudar a reducir la contaminación y promover la sostenibilidad .
Farmacología
La investigación farmacológica aprovecha “this compound” para estudiar sus efectos en los sistemas biológicos. Puede servir como un farmacóforo, una parte de una molécula responsable de su acción biológica, que puede ser crucial en el diseño de nuevos fármacos con acciones específicas sobre enzimas o receptores diana .
Biotecnología
En biotecnología, este compuesto se explora por su potencial en técnicas de bioconjugación, donde se puede utilizar para unir biomoléculas a diversos sustratos o entre sí. Esta aplicación es particularmente importante en el campo de la administración dirigida de fármacos, donde se puede utilizar para unir agentes terapéuticos a anticuerpos u otras moléculas de direccionamiento .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is highly appealing . This approach appears particularly suited for the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals .
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTMKYQLLVZDID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602373 |
Source


|
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893747-85-8 |
Source


|
| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














